n-(4-benzyloxybenzyl)methylamine chemical structure and properties
n-(4-benzyloxybenzyl)methylamine chemical structure and properties
An In-depth Technical Guide to N-(4-benzyloxybenzyl)methylamine: Structure, Synthesis, and Applications
Introduction
N-(4-benzyloxybenzyl)methylamine is a secondary amine that serves as a valuable and versatile intermediate in organic synthesis. Its structure incorporates a benzyl ether and a methylaminomethyl group, providing a unique combination of lipophilicity, steric bulk, and a reactive nucleophilic center. These features make it a significant building block, particularly in the field of medicinal chemistry, where it is often incorporated into larger molecules to modulate their pharmacological properties. The benzyl protecting group offers stability under various reaction conditions while allowing for facile deprotection when necessary, a crucial attribute in multi-step synthetic campaigns. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols with mechanistic rationales, and its application in contemporary drug discovery, tailored for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(4-benzyloxybenzyl)methylamine consists of a central benzene ring para-substituted with a benzyloxy group (-OCH₂Ph) and a methylaminomethyl group (-CH₂NHCH₃). The benzyloxy group provides significant steric hindrance and increases the lipophilicity of the molecule, while the secondary amine retains its nucleophilic character, making it a key reactive site for further functionalization.
Figure 1. Chemical Structure of N-(4-benzyloxybenzyl)methylamine.
Physicochemical Data Summary
The key physicochemical properties of N-(4-benzyloxybenzyl)methylamine are summarized in the table below. It is important to note that some of these values are predicted based on computational models, as extensive experimental data for this specific compound is not always available in public literature.
| Property | Value | Source |
| CAS Number | 169943-94-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₇NO | [1][2] |
| Molecular Weight | 227.30 g/mol | [2][4] |
| Appearance | Powder | [2] |
| Boiling Point | 348.6 ± 22.0 °C (Predicted) | [2] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.81 ± 0.10 (Predicted) | [2] |
Protocol for Chemical Synthesis
The synthesis of N-(4-benzyloxybenzyl)methylamine can be efficiently achieved through a two-step process starting from 4-(benzyloxy)benzaldehyde. This method utilizes a well-established and reliable reaction: reductive amination. This approach is favored for its high yields and operational simplicity.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of N-(4-benzyloxybenzyl)methylamine from 4-(benzyloxy)benzaldehyde and methylamine.
Step 1: Imine Formation
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
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To this solution, add a solution of methylamine (CH₃NH₂) (1.1 to 1.5 equivalents, typically as a solution in ethanol or THF) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the corresponding N-benzylidenemethanamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction to the Amine
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Cool the reaction mixture containing the imine to 0 °C in an ice bath.
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Carefully add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 to 2.0 equivalents), portion-wise to the flask. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 6-12 hours, or until TLC analysis indicates the complete consumption of the imine.
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Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.
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Perform a standard aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude product.
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Purify the crude N-(4-benzyloxybenzyl)methylamine by flash column chromatography on silica gel to obtain the final product.
Causality and Experimental Rationale
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Choice of Reactants: 4-(benzyloxy)benzaldehyde is a stable and commercially available starting material. Methylamine is a simple and effective source of the N-methyl group.
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Solvent Selection: Methanol and ethanol are excellent solvents for both the aldehyde and the imine intermediate. They are also compatible with sodium borohydride.
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Reducing Agent: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is chemoselective, meaning it will readily reduce the imine C=N bond while leaving the aromatic rings and the ether linkage untouched. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
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Temperature Control: The initial reduction is performed at 0 °C to moderate the reaction rate and prevent potential side reactions.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the reductive amination process.
Caption: Reductive amination workflow for synthesizing N-(4-benzyloxybenzyl)methylamine.
Applications in Medicinal Chemistry and Drug Discovery
N-(4-benzyloxybenzyl)methylamine and its primary amine precursor, 4-(benzyloxy)benzylamine, are not typically therapeutic agents themselves but are crucial intermediates for constructing more complex, biologically active molecules. The benzyloxybenzyl group is a privileged scaffold used to explore structure-activity relationships (SAR) by providing a large, lipophilic moiety that can interact with hydrophobic pockets in biological targets.[5]
Case Study: Synthesis of Anti-Tuberculosis Agents
A notable application is in the synthesis of novel N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] In this research, 4-(benzyloxy)benzylamine (the primary amine analog) was used as a key building block.
Synthetic Utility: The synthesis involved a nucleophilic aromatic substitution reaction between a 4-chloroquinoline core and various substituted 4-(benzyloxy)benzylamines.[5] The amine nitrogen of the benzyloxybenzylamine attacks the electron-deficient C4 position of the quinoline ring, displacing the chloride and forming the final C-N bond.
This strategic use of the benzyloxybenzylamine moiety allowed researchers to systematically probe how varying substituents on both the quinoline ring and the benzyl group impacted antimycobacterial activity. The bulky nature of this group can significantly influence the molecule's conformation and its binding affinity to the target enzyme or receptor.[5] Several of the synthesized compounds showed promising minimal inhibitory concentrations (MICs) against the M. tuberculosis H37Rv strain, demonstrating the value of this scaffold in developing new drug candidates.[5]
Role as a Building Block Diagram
This diagram illustrates how N-(4-benzyloxybenzyl)methylamine (or its analogs) functions as a key component in synthesizing complex target molecules.
Caption: Role of N-(4-benzyloxybenzyl)amine as a key building block in synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(4-benzyloxybenzyl)methylamine is not widely available, its handling precautions can be inferred from structurally related benzylamines and secondary amines, which are often classified as corrosive and harmful.[6][7][8]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
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Hazards: Assumed to cause severe skin burns and serious eye damage upon contact.[6][9] Inhalation of dust or vapors may cause respiratory tract irritation. Ingestion is likely to be harmful.
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First-Aid Measures:
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Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(4-benzyloxybenzyl)methylamine stands out as a strategically important chemical intermediate. Its synthesis via reductive amination is robust and high-yielding, providing reliable access to this building block. Its utility is most pronounced in medicinal chemistry, where the benzyloxybenzyl moiety is leveraged to enhance lipophilicity and explore SAR, as exemplified by its role in the development of novel antitubercular agents. Proper adherence to safety protocols is essential when handling this and structurally related amines. For researchers in organic synthesis and drug development, a thorough understanding of the properties and reactivity of N-(4-benzyloxybenzyl)methylamine opens avenues for the creation of novel and complex molecular architectures.
References
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Chemsigma. N-(4-Benzyloxybenzyl)methylamine [169943-94-6]. Available at: [Link]
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Trossini, G. H. G., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 475. Available at: [Link]
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Yoo, E.-J., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. HETEROCYCLES, 87(8), 1749. Available at: [Link]
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PubChem. 4-Benzyloxybenzylamine. National Center for Biotechnology Information. Available at: [Link]
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